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Compound of Interest

Compound Name: m-Se3

Cat. No.: B15137670

An in-depth comparison of the properties of transition metal trisulfides (M-Ss) and triselenides
(M-Ses) is crucial for researchers and professionals in materials science and drug
development. This guide focuses on titanium trisulfide (TiSs3) and titanium triselenide (TiSes) as
representative examples of these two classes of compounds, providing a detailed comparison
of their properties, synthesis, and characterization based on available experimental data.

Comparative Data of TiSs and TiSes

A summary of the key physical and electronic properties of TiSs and TiSes is presented below.
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Property

Titanium Trisulfide (TiSs)

Titanium Triselenide
(TiSes)

Chemical Formula

TiS3

TiSes

Crystal Structure

Monoclinic, P21/m

Monoclinic, P21/m

Lattice Constants

a=0.4973 nm, b = 0.3443 nm,
c =0.8714 nm, 3 = 97.74°[1]

Not explicitly found in search

results.

Bandgap

~1.0 eV (indirect)[1]

Semiconducting[2]

Electronic Nature

n-type semiconductor|1]

Semiconducting[2]

Electron Mobility

Anisotropic: 80 cm?/(V-s) along
b-axis, 40 cm?/(V-s) along a-

axis[1]

Not explicitly found in search

results.

Morphology

Nanoribbons, whiskers[1][3]

Not explicitly found in search

results.

Synthesis Method

Chemical Vapor Transport
(CVN[1]

High-pressure solid-state

synthesis[2]

Structural and Electronic Properties

Both titanium trisulfide and titanium triselenide belong to the family of transition metal

trichalcogenides (TMTCSs), which are known for their quasi-one-dimensional structures.[4]

These materials are layered and can be exfoliated into two-dimensional nanosheets.[1]

Titanium Trisulfide (TiS3): TiSs possesses a monoclinic crystal structure and is an n-type

semiconductor with an indirect bandgap of approximately 1.0 eV.[1] A key characteristic of TiSs

is its significant in-plane anisotropy, meaning its electronic and optical properties are direction-

dependent.[5][6] For instance, the electron mobility varies depending on the crystallographic

axis.[1] This anisotropy also manifests in its optical properties, such as strong linear dichroism.

[7181°]

Titanium Triselenide (TiSes): Similar to its sulfide counterpart, TiSes has a crystal structure

based on one-dimensional chains of Ti-Se triangular prisms.[2] It is also a semiconductor.[2]

While detailed electronic properties like bandgap and carrier mobility were not as readily
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available in the search results, the structural similarity to TiSs suggests that it likely also
exhibits anisotropic properties.[4] The electronic properties of transition metal trichalcogenides,
in general, can be tuned by factors like tensile strain.[10][11][12]

Experimental Protocols

Detailed methodologies for the synthesis of TiSs and TiSes are outlined below.

Synthesis of Titanium Trisulfide (TiS3) Nanoribbons

A common method for synthesizing TiSs nanoribbons is through chemical vapor transport
(CVT).[1]

Procedure:

Place titanium (e.g., 2 gm, 99.95% purity) and sulfur (e.g., 6 gm, 99.95% purity) in a quartz
ampule.[3]

o Evacuate the ampule to a pressure of approximately 2 x 10~> mbar and seal it.[3]
o Heat the ampule in a furnace to around 500 °C for approximately 20 hours.[1][3]

e During this process, excess sulfur acts as the transporting gas, leading to the growth of
millimeter-long crystalline whiskers of TiSs.[1]

Preparation Synthesis
Step 1 & 2
(Place Ti and S in quartz ampule L Evacuate and seal ampule Step3 Growth

Click to download full resolution via product page

Synthesis of TiSs via Chemical Vapor Transport.

Synthesis of Titanium Triselenide (TiSes)
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The synthesis of TiSes requires high-pressure conditions.[2]
Procedure:

Combine elemental titanium and selenium in the desired stoichiometric ratio.

Subject the mixture to a pressure of 6 GPa.

Heat the sample to a temperature between 800 and 900 °C.

The resulting product is crystalline TiSes.

Preparation Synthesis Product
Step 3

Click to download full resolution via product page

High-Pressure Synthesis of TiSes.

Concluding Remarks

In comparing TiSs and TiSes, both exhibit quasi-one-dimensional layered structures with
semiconducting properties. TiSs is well-characterized as an anisotropic n-type semiconductor.
While specific electronic data for TiSes is less detailed in the provided search results, its
structural similarity to TiSs suggests analogous anisotropic behavior. A key difference lies in
their synthesis, with TiSs being readily formed via chemical vapor transport at ambient
pressure, whereas TiSes requires high-pressure conditions. This difference in synthesis
complexity could be a significant factor for researchers and developers in choosing between
these materials for various applications. Further experimental investigation into the electronic
and optical properties of TiSes would be beneficial for a more comprehensive direct
comparison.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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